2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
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Overview
Description
2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound features a pyrimidine ring substituted with an ethyl group at the 2-position and a piperidin-3-yl group at the 4-position, and it is in the form of a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and other chemical compounds.
Biology: In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may be employed in assays to investigate cellular processes and interactions with biomolecules.
Medicine: The compound has potential applications in the development of new drugs. Its derivatives may exhibit biological activity, making it a candidate for further research in medicinal chemistry.
Industry: In the chemical industry, this compound can be used in the production of various chemical products, including agrochemicals and materials for advanced technologies.
Mechanism of Action
The mechanism by which 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Ethyl-4-(piperidin-2-yl)pyrimidine dihydrochloride: A structural isomer with the piperidinyl group at a different position.
2-Ethyl-4-(piperidin-4-yl)pyrimidine dihydrochloride: Another isomer with the piperidinyl group at a different position.
2-Ethyl-4-(pyrrolidin-3-yl)pyrimidine dihydrochloride: A compound with a similar structure but a smaller ring size in the piperidinyl group.
Uniqueness: 2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidin-3-yl group at the 4-position is particularly notable, as it can affect the compound's binding affinity and pharmacological properties.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,2-4,6,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIKZGPYZRWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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